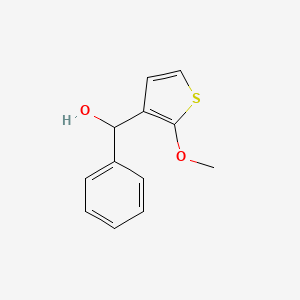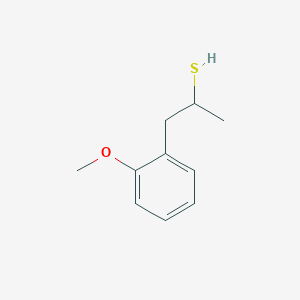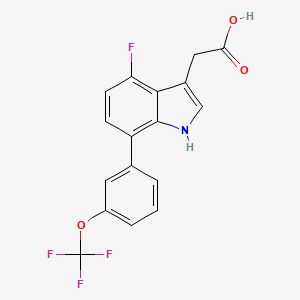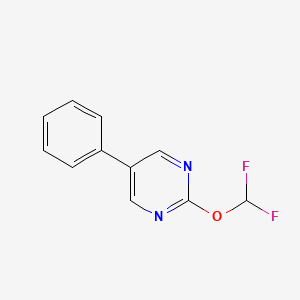![molecular formula C7H12N4O2 B13080259 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a triazole ring substituted with a dioxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,4-dioxane with a suitable triazole precursor. One common method involves the use of hydrazine derivatives and 1,4-dioxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron sulfate and Selectfluor, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.
Wissenschaftliche Forschungsanwendungen
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dioxane moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxan-2-ylmethyl-methyl-amine hydrochloride
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- Benzpyrimoxan
Uniqueness
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a dioxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H12N4O2 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
1-(1,4-dioxan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c8-7-9-5-11(10-7)3-6-4-12-1-2-13-6/h5-6H,1-4H2,(H2,8,10) |
InChI-Schlüssel |
AHSVMWVSQCZLNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CO1)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)

![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)




